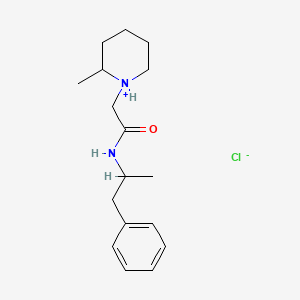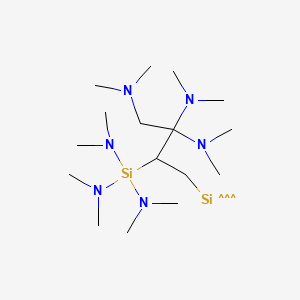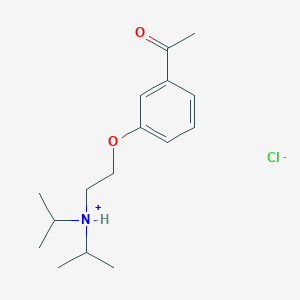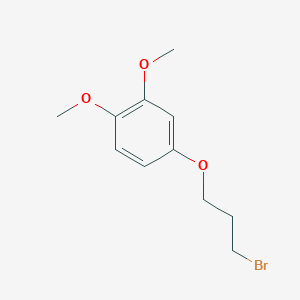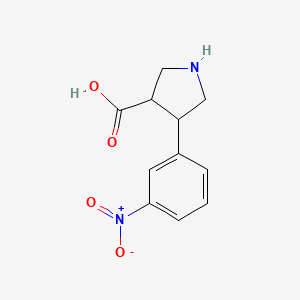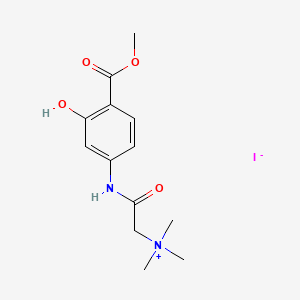
Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide: is a complex organic compound with a unique structure that combines a salicylate ester with a dimethylaminoacetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide typically involves multiple steps:
Formation of the Salicylate Ester: The initial step involves the esterification of salicylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl salicylate.
Introduction of the Acetylamino Group: The next step is the acetylation of the hydroxyl group on the salicylate ring using acetic anhydride or acetyl chloride.
Addition of the Dimethylaminoacetyl Group: The final step involves the reaction of the acetylated salicylate with dimethylamine and an appropriate acylating agent, such as acetyl chloride, to introduce the dimethylaminoacetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for developing analgesic or anti-inflammatory agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical transformations.
Biological Studies: The compound may be used in studies investigating enzyme inhibition or receptor binding due to its unique functional groups.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoacetyl group may facilitate binding to active sites, while the salicylate moiety could interact with other regions of the target molecule, leading to inhibition or modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-acetamido-2-hydroxybenzoate: Similar in structure but lacks the dimethylaminoacetyl group.
Methyl salicylate: A simpler ester without the acetylamino or dimethylaminoacetyl groups.
Acetylsalicylic acid (Aspirin): Contains an acetyl group but lacks the dimethylaminoacetyl moiety.
Uniqueness
Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide is unique due to the presence of both the dimethylaminoacetyl and salicylate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
14035-21-3 |
|---|---|
Formule moléculaire |
C13H19IN2O4 |
Poids moléculaire |
394.21 g/mol |
Nom IUPAC |
[2-(3-hydroxy-4-methoxycarbonylanilino)-2-oxoethyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18N2O4.HI/c1-15(2,3)8-12(17)14-9-5-6-10(11(16)7-9)13(18)19-4;/h5-7H,8H2,1-4H3,(H-,14,16,17,18);1H |
Clé InChI |
QALLICVLMVNBNX-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


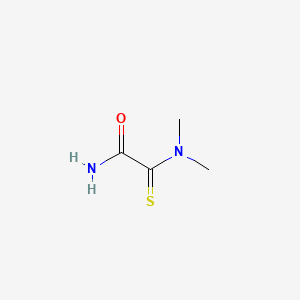


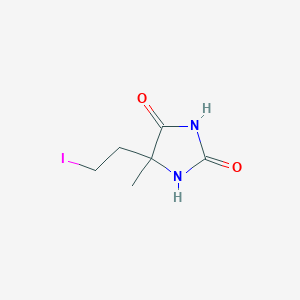
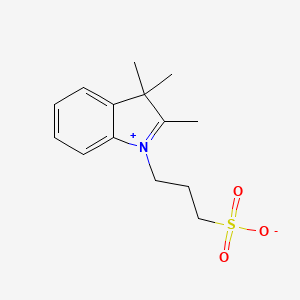

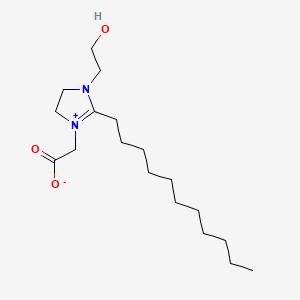
![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
